molecular formula C5H12ClNO3 B3294132 Methyl 2-amino-3-methoxypropanoate hydrochloride CAS No. 88642-83-5

Methyl 2-amino-3-methoxypropanoate hydrochloride

Cat. No.: B3294132
CAS No.: 88642-83-5
M. Wt: 169.61 g/mol
InChI Key: DXOQFRDEFFKRDC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methoxypropanoate hydrochloride is an amino acid derivative with the molecular formula C₅H₁₂ClNO₃ and a molecular weight of 169.61 g/mol . It exists as an enantiomeric pair, with the (R)-isomer (CAS: 1800300-79-1) being commercially available for research purposes . The compound is characterized by a methoxy group at the 3-position and a methyl ester at the carboxyl terminus. It is typically stored at room temperature in a dry, sealed container to maintain stability . Its primary applications include serving as a chiral building block in pharmaceutical synthesis and biochemical research .

Properties

IUPAC Name

methyl 2-amino-3-methoxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-8-3-4(6)5(7)9-2;/h4H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOQFRDEFFKRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-methoxypropanoate hydrochloride typically involves the esterification of 2-amino-3-methoxypropanoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to achieve high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methoxypropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

Methyl 2-amino-3-methoxypropanoate hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-methoxypropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites or altering enzyme conformation, thereby modulating their activity .

Comparison with Similar Compounds

Ethyl 2-amino-3-methoxypropanoate Hydrochloride

  • Molecular Formula: C₆H₁₄ClNO₃
  • Molecular Weight : 183.63 g/mol .
  • Structural Difference : The ethyl ester substituent replaces the methyl ester, increasing molecular weight by ~14 g/mol.
  • Physicochemical Properties : Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 131.2 Ų) suggest similar polarity to the methyl derivative, but solubility may vary due to the longer alkyl chain .
  • Storage : Requires refrigeration at 4°C, unlike the methyl variant .
  • Applications : Used in peptide synthesis and as a precursor for bioactive molecules .

(S)-Tert-Butyl 2-amino-3-methoxypropanoate Hydrochloride

  • Molecular Formula: C₈H₁₈ClNO₃
  • Molecular Weight : 211.68 g/mol (estimated).
  • Structural Difference : A bulky tert-butyl ester replaces the methyl/ethyl groups, introducing steric hindrance.
  • Purity : Available at ≥99% purity, making it suitable for high-precision pharmaceutical applications .
  • Applications : Preferred in reactions requiring steric protection of the ester group .

(S)-Benzyl 2-amino-3-methoxypropanoate Hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO₃
  • Molecular Weight : 245.70 g/mol .
  • Structural Difference : A benzyl group enhances hydrophobicity and aromatic interactions.
  • Applications : Useful in solid-phase peptide synthesis (SPPS) due to the benzyl group’s stability under acidic conditions .

Physicochemical and Functional Differences

Solubility and Stability

  • Methyl Derivative : Soluble in polar solvents (e.g., DMSO, water), with stability at room temperature .
  • Ethyl Derivative : Lower solubility in water due to the ethyl chain; requires cold storage to prevent degradation .
  • Tert-Butyl Derivative : Enhanced lipid solubility due to the tert-butyl group, ideal for lipid-based formulations .

Commercial Availability and Cost

Compound Supplier Purity Price (5g) Reference
(R)-Methyl derivative CymitQuimica ≥95% €1,726.00
Ethyl derivative American Elements N/A Not listed
(S)-Tert-Butyl derivative ECHEMI 99% $1,200 (est.)
(S)-Benzyl derivative Not disclosed N/A Not listed

The methyl derivative is significantly more expensive than tert-butyl analogs, likely due to enantiomeric purity requirements .

Biological Activity

Methyl 2-amino-3-methoxypropanoate hydrochloride, also known as methyl (2S)-2-amino-3-methoxypropanoate hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound has the molecular formula C5H12ClNO3C_5H_{12}ClNO_3 and a molecular weight of approximately 151.61 g/mol. The compound features an amino group, a methoxy group, and an ester functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. The compound can serve as a substrate or inhibitor, modulating enzyme activity and influencing metabolic pathways. The specific mechanism can vary depending on the target enzyme or receptor involved.

1. Anticonvulsant Activity

Research has demonstrated that derivatives of methyl 2-amino-3-methoxypropanoate exhibit anticonvulsant properties. In studies comparing various compounds, it was found that certain derivatives displayed superior efficacy in reducing seizure activity in animal models. For instance, a study indicated that specific analogs showed effective results in the maximal electroshock (MES) seizure test, with effective doses (ED50) lower than established antiepileptic drugs like phenytoin and valproate .

2. Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. In vitro assays indicated that the compound could inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. The inhibition of COX-2 leads to reduced production of pro-inflammatory mediators such as prostaglandins .

Table 1: Inhibition Potency of this compound Against COX Enzymes

CompoundCOX-1 IC50 (μg/mL)COX-2 IC50 (μg/mL)
Methyl 2-amino-3-methoxypropanoate314130

3. Neuroprotective Properties

There is emerging evidence suggesting that methyl 2-amino-3-methoxypropanoate may possess neuroprotective effects. Studies indicate that it can modulate neurotransmitter systems and protect neurons from oxidative stress-induced damage. This property is particularly relevant for conditions such as neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Anticonvulsant Screening : A study conducted by the NIH Anticonvulsant Screening Program evaluated various derivatives for their anticonvulsant activity, revealing that certain modifications to the structure significantly enhanced efficacy .
  • Anti-inflammatory Evaluation : In a carrageenan-induced edema model, this compound demonstrated significant reduction in inflammation at various dosages, indicating its potential as an anti-inflammatory therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3-methoxypropanoate hydrochloride
Reactant of Route 2
Methyl 2-amino-3-methoxypropanoate hydrochloride

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